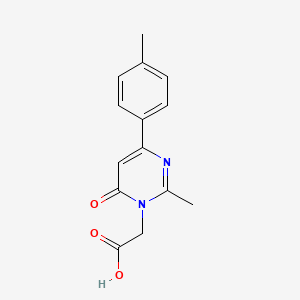

2-(2-Methyl-6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid

Description

2-(2-Methyl-6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative featuring a substituted acetic acid moiety at the N1 position of the pyrimidine ring. The core structure includes a 2-methyl group, a 6-oxo substituent, and a para-tolyl (p-tolyl) group at the 4-position.

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-[2-methyl-4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetic acid |

InChI |

InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)12-7-13(17)16(8-14(18)19)10(2)15-12/h3-7H,8H2,1-2H3,(H,18,19) |

InChI Key |

WBLLTMQBULGQCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C)CC(=O)O |

Origin of Product |

United States |

Biological Activity

2-(2-Methyl-6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative with potential biological activities. This compound has garnered attention due to its structural characteristics, which may confer specific pharmacological effects. The following sections provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₁₃H₁₂N₂O₃

- Molecular Weight : 244.25 g/mol

- CAS Number : 1713590-52-3

Research indicates that compounds within the pyrimidine class, such as this compound, often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, studies have highlighted the compound's potential role in inhibiting adenylyl cyclase type 1 (AC1), which is significant in chronic pain sensitization and memory processes .

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its effects on cellular pathways and potential therapeutic applications:

- Inhibition of Adenylyl Cyclase :

- Antimicrobial Activity :

- Cytotoxicity and Safety Profiles :

Case Studies

Several case studies have documented the biological effects of similar pyrimidine derivatives:

- Study on Pyrimidinone Analogues :

A study focused on optimizing a series of pyrimidinone analogues revealed that modifications to the pyrimidine structure could enhance potency and selectivity against AC1. The findings indicated that certain structural features significantly impacted the inhibitory activity against AC1 while minimizing effects on related isoforms like AC8 .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Pyrimidine Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features | Evidence ID |

|---|---|---|---|---|---|

| 2-(2-Methyl-6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid | p-Tolyl, 2-methyl, 6-oxo, acetic acid | C₁₄H₁₄N₂O₃* | ~258.28† | Para-substituted aromatic ring; moderate electron-donating groups | [4] |

| 2-(2-Methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid | m-Tolyl, 2-methyl, 6-oxo, acetic acid | C₁₄H₁₄N₂O₃ | ~258.28 | Meta-substituted aromatic ring; altered steric/electronic profile vs. para isomer | [4] |

| 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | 5-Cyano, 6-methyl, 2,4-dioxo | C₈H₇N₃O₄ | 209.16 | Strong electron-withdrawing cyano group; increased polarity | [5] |

| 2-(4-Nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid | Trifluoromethyl, nitro, phenoxy | C₁₃H₈F₃N₃O₆ | 359.22 | Electron-withdrawing CF₃ and nitro groups; enhanced acidity | [7] |

*Inferred from structural similarity to [4]; †Calculated based on formula.

Key Comparisons :

Positional Isomerism (p-Tolyl vs. m-Tolyl) :

The para-tolyl group in the target compound likely confers greater symmetry and reduced steric hindrance compared to the meta-tolyl analog. Meta substitution may disrupt conjugation or alter binding interactions in biological systems due to directional differences in aromatic ring orientation .

This contrasts with the target compound’s electron-donating methyl and p-tolyl groups . Trifluoromethyl (CF₃) and nitro groups in the phenoxy derivative () introduce strong electron-withdrawing effects, likely improving metabolic stability but reducing solubility due to increased hydrophobicity .

Such groups are critical for metal chelation or enzyme inhibition .

Molecular Weight and Physicochemical Implications

- The target compound’s molecular weight (~258 g/mol) falls within the "drug-like" range (typically <500 g/mol), suggesting favorable permeability. In contrast, the trifluoromethyl/nitro-substituted analog (359 g/mol) may face challenges in passive diffusion due to increased size and polarity .

- The cyano-substituted derivative (209 g/mol) exhibits lower molecular weight but higher polarity, which could improve aqueous solubility compared to the more hydrophobic p-tolyl-containing target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.